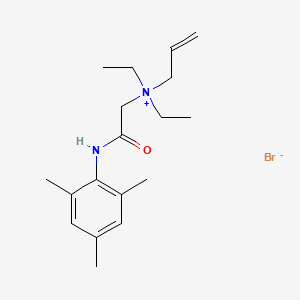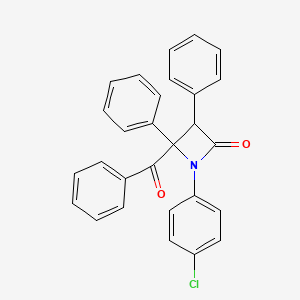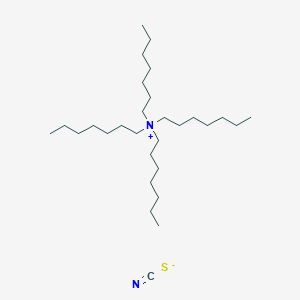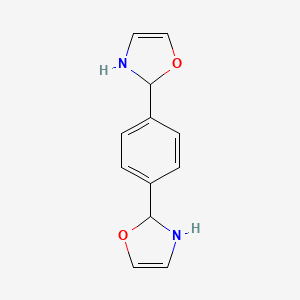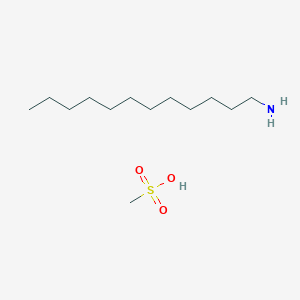
Dodecan-1-amine;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecan-1-amine Synthesis: Dodecan-1-amine can be synthesized from dodecanol through a two-step process involving the formation of dodecyl chloride followed by amination. The dodecyl chloride is prepared by reacting dodecanol with thionyl chloride.
Methanesulfonic Acid Synthesis: Methanesulfonic acid can be produced industrially by the oxidation of methyl mercaptan or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
The industrial production of dodecan-1-amine involves the hydrogenation of nitriles or the amination of alcohols. Methanesulfonic acid is produced on a large scale by the oxidation of methyl mercaptan or dimethyl sulfide.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Dodecan-1-amine can undergo oxidation to form dodecanal and dodecanoic acid.
Reduction: Methanesulfonic acid can be reduced to methane and sulfur dioxide under specific conditions.
Substitution: Dodecan-1-amine can participate in substitution reactions to form various derivatives, such as dodecylamine hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products
Oxidation of Dodecan-1-amine: Dodecanal and dodecanoic acid.
Reduction of Methanesulfonic Acid: Methane and sulfur dioxide.
Substitution of Dodecan-1-amine: Dodecylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Dodecan-1-amine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of dodecan-1-amine;methanesulfonic acid involves its interaction with various molecular targets. Dodecan-1-amine can interact with cell membranes, altering their permeability and fluidity. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic Acid: Similar in structure but lacks the amine group.
Dodecylamine: Similar but does not have the methanesulfonic acid component.
Methanesulfonamide: Similar but contains an amide group instead of an amine.
Uniqueness
Dodecan-1-amine;methanesulfonic acid is unique due to its combination of a long-chain amine and a strong acid, providing both amphiphilic and acidic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
CAS-Nummer |
86157-46-2 |
|---|---|
Molekularformel |
C13H31NO3S |
Molekulargewicht |
281.46 g/mol |
IUPAC-Name |
dodecan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C12H27N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2-13H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
JRUHKNFTXWGDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




